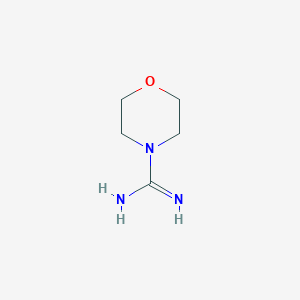

Morpholine-4-carboximidamide

Overview

Description

Morpholine-4-carboximidamide (C₅H₁₁N₃O) is a heterocyclic compound featuring a morpholine ring fused with a carboximidamide group. It serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of antiviral agents and pyrimidine-based drugs . Key derivatives include its hydrobromide (CAS: 157415-17-3) and hydrochloride (CAS: 5638-78-8) salts, which are critical API intermediates with purities ≥97% . Its mechanism of action involves modulating virus-host cell interactions, making it valuable in antiviral therapies .

Preparation Methods

The synthesis of L-703014 involves several steps, including the use of methanol precipitation of dog plasma proteins followed by high-performance liquid chromatography (HPLC) with an automated column switching technique . The chemical analogue L-704326 is used as an internal standard during this process . The compound is not metabolized in dogs and is eliminated through the kidneys and bile .

Chemical Reactions Analysis

L-703014 undergoes various chemical reactions, primarily focusing on its interaction with fibrinogen receptors. The compound is known for its ability to inhibit platelet aggregation by blocking the glycoprotein IIb/IIIa receptor complex . This inhibition prevents the binding of fibrinogen to platelets, thereby reducing the risk of thrombosis . Common reagents used in these reactions include collagen and epinephrine as agonists .

Scientific Research Applications

Its ability to inhibit platelet aggregation makes it a valuable tool in cardiovascular research . Additionally, the compound has been used in pharmacokinetic and pharmacodynamic studies to understand its behavior in biological systems . Its potential as an oral antithrombotic agent has also been explored, highlighting its significance in medical research .

Mechanism of Action

The mechanism of action of L-703014 involves its binding to the glycoprotein IIb/IIIa receptor complex on platelets . By blocking this receptor, the compound prevents the binding of fibrinogen, which is essential for platelet aggregation . This inhibition reduces the formation of blood clots, making L-703014 a potent antithrombotic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and pharmacological properties of morpholine-4-carboximidamide derivatives are highly dependent on substituent groups. Below is a systematic comparison:

Substituent Effects on Physical Properties

Table 1: Key Physical and Spectral Properties of Selected Derivatives

Key Observations :

- Molecular Weight : Bulky substituents (e.g., diisopropylphenyl in 16a) increase molecular weight, affecting solubility and bioavailability.

- Melting Points : Aromatic substituents (e.g., tert-butylphenyl in 18a) enhance crystallinity and melting points compared to unsubstituted derivatives.

- Spectral Signatures : IR and NMR data confirm the presence of N-H, C=NH, and morpholine ring vibrations across derivatives .

Biological Activity

Morpholine-4-carboximidamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₅H₁₂ClN₃O and a molecular weight of 165.62 g/mol. It features a morpholine ring and a carboximidamide functional group, which contribute to its unique chemical properties and potential biological activities. The compound is highly soluble in water, making it suitable for various applications in pharmaceutical formulations.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. In vitro studies suggest that it may inhibit specific enzymes involved in viral replication. For instance, its interaction with enzymes related to metabolic pathways positions it as a candidate for drug development aimed at treating infectious diseases such as hepatitis B .

Enzyme Inhibition

The compound has been shown to inhibit certain kinases that regulate cellular processes, including cytokinesis and cell cycle progression. This inhibition can lead to various biological effects, such as modulation of cellular signaling pathways.

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The carboximidamide group can mimic peptide bonds, allowing it to interact with enzymes similarly to natural substrates. This property facilitates its role as an enzyme inhibitor, particularly in metabolic pathways associated with diseases like diabetes.

Synthesis of this compound

This compound can be synthesized through several methods, including:

- Direct Amidation : Reacting morpholine with carboxylic acid derivatives under acidic conditions.

- Ugi Reaction : Utilizing isocyanides and amines to form the desired product in a multi-component reaction.

These methods allow for the production of various derivatives that may enhance biological activity or target specificity.

Case Study 1: Antiviral Activity Against Hepatitis B

A study investigated the efficacy of this compound against hepatitis B virus (HBV). The results demonstrated that the compound could interfere with HBV capsid assembly, suggesting a potential therapeutic application in chronic hepatitis B treatment .

Case Study 2: Anti-Hyperglycemic Properties

Another research effort evaluated the anti-hyperglycemic properties of this compound derivatives. Certain derivatives showed promising results in lowering plasma glucose levels significantly compared to control substances like metformin.

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Activity | Inhibits HBV capsid assembly; potential for chronic hepatitis B treatment |

| Study 2 | Anti-Hyperglycemic Effects | Significant reduction in plasma glucose levels; comparable efficacy to metformin |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Morpholine-4-carboximidamide and its derivatives, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via hydroxylation and amidation steps, though specific protocols vary. For example, derivatives like (Z)-N,N'-bis(2,6-diisopropylphenyl)this compound are synthesized by reacting morpholine precursors with aryl-substituted amines under inert gas (e.g., nitrogen) at controlled temperatures (60–80°C), achieving yields up to 99% . Key variables include solvent choice (e.g., dichloromethane or THF), stoichiometric ratios, and reaction duration. Optimization studies suggest that prolonged reaction times (>24 hours) improve crystallinity but may reduce yield due to side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For example, the NH proton in (Z)-N'-(2,6-diisopropylphenyl)-N-(2,4,6-trimethylphenyl)this compound appears as a singlet at δ 4.98–5.10 ppm in ¹H NMR, while morpholine ring protons resonate between δ 3.03–3.54 ppm . Infrared (IR) spectroscopy identifies functional groups, such as C=N stretches near 1640 cm⁻¹. Mass spectrometry (ESI-MS) confirms molecular weight, with [M+H]⁺ peaks matching theoretical values (e.g., 129.16 g/mol for this compound hydrochloride) .

Q. What safety protocols are essential when handling this compound derivatives in the laboratory?

Due to risks of skin/eye irritation (H315/H319) and respiratory harm (H335), researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods . Avoid exposure to moisture or air, as some derivatives (e.g., hydrobromide salts) are hygroscopic and may decompose . Spills require immediate neutralization with inert absorbents (e.g., sand) and disposal in sealed containers .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or aryl substitutions) alter the biological activity of this compound analogs?

Substitutions on the aryl ring or morpholine nitrogen significantly impact pharmacological profiles. For instance:

| Compound | Modification | Biological Effect |

|---|---|---|

| Thiothis compound hydroiodide | Sulfur substitution | Enhanced binding to viral proteases due to sulfur's electronegativity |

| 4-(Morpholin-4-ylmethyl)benzene-1-carboximidamide | Benzyl group addition | Increased affinity for kinase targets (e.g., EGFR) via π-π stacking interactions |

| Halogenated derivatives (e.g., fluoro-substituted) show improved metabolic stability but reduced solubility, necessitating formulation studies . |

Q. What mechanisms underlie the antiviral activity of this compound derivatives?

Studies suggest inhibition of viral replication by targeting host-cell pathways. For example, N-(Diaminomethylidene)-morpholine-4-carboximidamide disrupts viral RNA polymerase assembly by chelating Mg²⁺ ions at the active site, as shown in molecular docking and in vitro assays (IC₅₀ = 2.3 µM) . Comparative studies with thiomorpholine analogs indicate sulfur-containing derivatives exhibit broader-spectrum activity but higher cytotoxicity (CC₅₀ = 15 µM vs. 45 µM for non-sulfur analogs) .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound derivatives?

Discrepancies often arise from impurities or procedural variations. For example, (Z)-N,N'-bis(2,6-dimethylphenyl)this compound yields range from 42% to 99% depending on purification methods (e.g., column chromatography vs. recrystallization) . Cross-validate NMR data with computational tools (e.g., ChemDraw predictions) and replicate experiments under inert atmospheres to minimize oxidation artifacts .

Q. Methodological Recommendations

Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?

- Use flow chemistry for continuous amidation reactions, reducing batch variability .

- Replace traditional solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and yield .

- Employ high-throughput screening to identify optimal catalysts (e.g., Pd/C for hydrogenation steps) .

Q. How should researchers design comparative studies between this compound and its analogs?

- Include a structural diversity panel (e.g., halogenated, sulfur-containing, and aryl-substituted derivatives).

- Use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular dynamics simulations to predict interaction hotspots .

- Assess cytotoxicity profiles (e.g., MTT assays) alongside efficacy metrics to establish therapeutic indices .

Properties

IUPAC Name |

morpholine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUWHUUPGXCMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17238-55-0 (sulfate[2:1]) | |

| Record name | Morpholinoamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30169270 | |

| Record name | Morpholinoamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17238-66-3 | |

| Record name | Morpholinoamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholinoamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.